molecular formula C10H9NO2 B3379491 2-(4-Acetylphenoxy)acetonitrile CAS No. 160984-14-5

2-(4-Acetylphenoxy)acetonitrile

Cat. No.: B3379491
CAS No.: 160984-14-5
M. Wt: 175.18 g/mol
InChI Key: LMPOOCSNZQWRBX-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)acetonitrile is a nitrile-containing organic compound featuring a phenoxy group substituted with an acetyl moiety at the para position. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 191.18 g/mol (calculated). The acetyl group (COCH₃) is electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-(4-acetylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPOOCSNZQWRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304178
Record name 2-(4-Acetylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160984-14-5
Record name 2-(4-Acetylphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160984-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Acetylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenoxy)acetonitrile typically involves the reaction of 4-acetylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Acetylphenoxy)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenoxy)acetonitrile involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the phenoxy and nitrile groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Spectral Data Applications/Notes
This compound 4-acetylphenoxy C₁₀H₉NO₂ 191.18 Not provided Presumed IR: ~2250 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O) Synthetic intermediate (hypothesized)
2-(4-Aminophenoxy)acetonitrile 4-aminophenoxy C₈H₈N₂O 148.16 169286-84-4 NMR: δ 6.7–7.2 (aromatic H), δ 4.2 (CH₂CN) Pharmaceutical precursor
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile 4-(2-methoxyethoxy)phenyl C₁₁H₁₃NO₂ 191.23 352547-54-7 NMR: δ 3.5–4.1 (OCH₂CH₂OCH₃), δ 3.3 (OCH₃) Research chemical; solubilizing ether group
[(4-Chlorophenyl)amino]acetonitrile 4-chloroanilino C₈H₇ClN₂ 166.61 24889-92-7 IR: ~3350 cm⁻¹ (N-H), ~2220 cm⁻¹ (C≡N) Potential agrochemical intermediate
2-(4-Methyl-3-nitrophenyl)acetonitrile 4-methyl-3-nitrophenyl C₉H₈N₂O₂ 176.17 82613-51-2 NMR: δ 2.4 (CH₃), δ 8.0–8.5 (aromatic H) Explosives/pharmaceuticals (nitro group reactivity)

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Acetyl, Nitro): The acetyl group in this compound lowers electron density at the phenyl ring, enhancing electrophilic substitution reactivity. Similarly, the nitro group in 2-(4-Methyl-3-nitrophenyl)acetonitrile increases acidity and stabilizes negative charges, making it suitable for nucleophilic reactions .
  • Electron-Donating Groups (e.g., Methoxyethoxy, Amino): The methoxyethoxy group in 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile improves solubility in polar solvents, while the amino group in 2-(4-Aminophenoxy)acetonitrile facilitates coupling reactions in drug synthesis .

Spectral Characterization

  • Infrared Spectroscopy (IR): Nitrile groups (C≡N) show peaks at 2200–2250 cm⁻¹, while carbonyl (C=O) in acetyl derivatives appear near 1700 cm⁻¹. Amino groups (N-H) in 2-(4-Aminophenoxy)acetonitrile absorb at ~3350 cm⁻¹ .
  • NMR Spectroscopy: Aromatic protons in this compound are expected at δ 7.5–8.0, with acetyl CH₃ at δ 2.6. Methoxyethoxy protons resonate at δ 3.3–4.1, as seen in related compounds .

Biological Activity

2-(4-Acetylphenoxy)acetonitrile (CAS Number: 160984-14-5) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acetyl group attached to a phenoxy acetonitrile backbone, which imparts distinct chemical reactivity. The presence of the acetyl group allows for various chemical transformations, including oxidation and reduction, enhancing its versatility in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites on enzymes, while the phenoxy and nitrile groups can engage in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds related to this compound. For instance, a derivative exhibited significant cytotoxic effects against several cancer cell lines, demonstrating IC50 values ranging from 1.71 µM to 8.60 µM. The compound inhibited cell proliferation and migration in wound healing assays, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It has shown moderate binding affinity with the c-KIT protein, a target in certain cancers. This inhibition was validated through molecular docking studies and subsequent enzyme activity assays, highlighting its potential role as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity IC50 Values (µM) Cell Lines Tested Mechanism
Antitumor Activity1.71 - 8.60HCT116, A549, MCF-7Inhibition of cell proliferation
Enzyme InhibitionModeratec-KITCompetitive binding

Case Study: Antiproliferative Effects

A detailed study on the antiproliferative effects of a derivative compound demonstrated that treatment led to increased apoptosis rates in HCT116 cells, from 5.8% to 24.7% depending on concentration. TUNEL staining further confirmed increased apoptotic cells correlating with treatment concentration .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to modulate enzyme activity positions it as a candidate for further research into targeted therapies for cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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